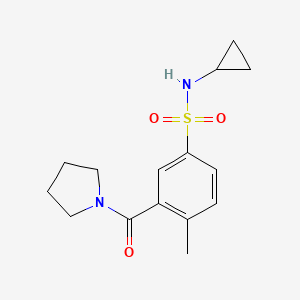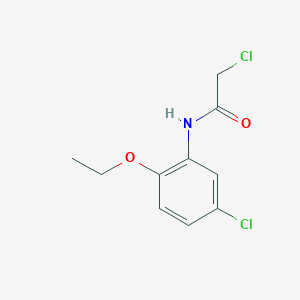![molecular formula C18H21N3O5S B7456230 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide, also known as DMSB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMSB is a small molecule that belongs to the class of benzamides and is known for its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide acts as an inhibitor of MMPs by binding to the active site of the enzyme and preventing its activity. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and angiogenesis. By inhibiting MMPs, 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide can prevent the progression of cancer and other diseases that involve tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has also been found to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme. It is also stable and can be stored for long periods of time. However, 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide. One potential direction is to study its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been found to have neuroprotective properties and could potentially be used to treat neurodegenerative diseases. Another potential direction is to develop more potent and selective inhibitors of MMPs based on the structure of 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide. This could lead to the development of more effective therapies for cancer and other diseases that involve MMP activity.
In conclusion, 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide acts as an inhibitor of MMPs by binding to the active site of the enzyme and preventing its activity. It has several advantages for lab experiments but also has some limitations. There are several future directions for the research on 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide, including its potential as a therapeutic agent for neurodegenerative diseases and the development of more potent and selective inhibitors of MMPs.
Méthodes De Synthèse
The synthesis of 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide involves the reaction of 2-aminobenzamide with 3-(dimethylsulfamoyl)-4-methylaniline in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the pure form of 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide.
Applications De Recherche Scientifique
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been extensively studied for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer progression, angiogenesis, and tissue remodeling. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-8-9-13(10-16(12)27(24,25)21(2)3)20-17(22)11-26-15-7-5-4-6-14(15)18(19)23/h4-10H,11H2,1-3H3,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAULNAJPNHMMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)N)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)
![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)



![3'-[(E)-3-phenylprop-2-enyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7456211.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7456243.png)